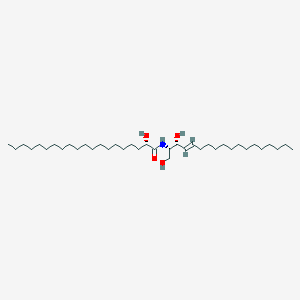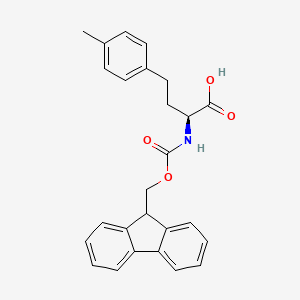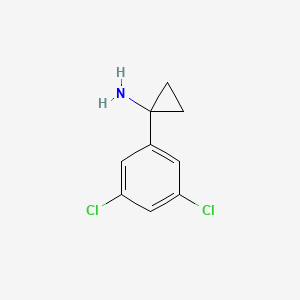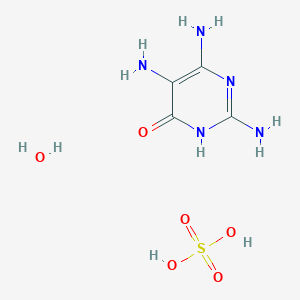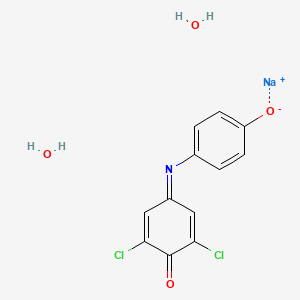![molecular formula C34H34O4 B3067544 (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) CAS No. 123287-35-4](/img/structure/B3067544.png)
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)
Descripción general
Descripción
“(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)” is a chemical compound with the CAS Number: 114026-76-5 . It has a molecular weight of 506.64 and its IUPAC name is (1,4-dioxaspiro[4.5]decane-2,3-diyl)bis(diphenylmethanol) . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C34H34O4/c35-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)30-31(38-32(37-30)24-14-5-15-25-32)34(36,28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,35-36H,5,14-15,24-25H2 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular formula is C34H34O4 , and it has a molecular weight of 506.64 .Aplicaciones Científicas De Investigación
Photoinduced Electron Transfer Reactions
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) has been studied in the context of photoinduced electron transfer reactions. The compound was found to participate in reactions involving the formation of radical ions under photosensitized conditions. For instance, the formation of 1,6-radical cations through carbon–carbon bond cleavage of the cyclic radical cation has been observed (Arnold, Lamont, & Perrott, 1991). Similarly, the substituent effect of 1,4-Benzenedicarbonitriles as sensitizers on photoinduced electron transfer reactions in alcohol has been studied, showing that the use of certain sensitizers can enhance the quantum yield of the reaction (Suzuki et al., 1997).
Solubility and Phase Equilibria in Sustainable Solvents
The compound has been investigated for its solubility in sustainable solvents, particularly in the context of 'protected glycerol'. Studies have focused on understanding the interactions in binary systems containing this compound and various sustainable solvents like water and ionic liquids. This research is crucial for designing future alternative reactions and separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Synthesis of Enantiomerically Pure Spiroacetals
Research has also been conducted on the synthesis of enantiomerically pure spiroacetals, including derivatives of (2R,3R)-1,4-Dioxaspiro[4.5]decane. These studies involve methods like alkyne carboxylation and reaction with alkynyllithium derived from homo- or propargylic alcohols. This research is significant for developing complex spiroacetal systems for various applications, including pharmaceuticals (Schwartz, Hayes, Kitching, & De Voss, 2005).
Antibacterial Activity
Compounds related to (2R,3R)-1,4-Dioxaspiro[4.5]decane have been synthesized and evaluated for their antibacterial activity. For instance, derivatives like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been screened against various bacterial species, demonstrating the potential of these compounds in antibacterial applications (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary targets of (2R,3R)-1,4-Dioxaspiro[4A structurally similar compound, (2r,3r)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, has shown potential to inhibit multiple targets of sars-cov-2 .
Mode of Action
The exact mode of action of (2R,3R)-1,4-Dioxaspiro[4It’s worth noting that the compound’s synthesis involves a rh(i) complex catalyzed dimerization of ene-vinylidenecyclopropanes .
Biochemical Pathways
The biochemical pathways affected by (2R,3R)-1,4-Dioxaspiro[42,3-butanediol dehydrogenases (bdhs), which are structurally similar, catalyze the interconversion between acetoin and 2,3-butanediol (2,3-bd), and/or reduction of diacetyl to acetoin .
Result of Action
The molecular and cellular effects of (2R,3R)-1,4-Dioxaspiro[4A structurally similar compound, (2r,3r)-2,3-butanediol, produced by engineered pichia pastoris, has shown potential for biofuel production .
Propiedades
IUPAC Name |
[3-[hydroxy(diphenyl)methyl]-1,4-dioxaspiro[4.5]decan-2-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O4/c35-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)30-31(38-32(37-30)24-14-5-15-25-32)34(36,28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,35-36H,5,14-15,24-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEYEENPZZLVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(C(O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




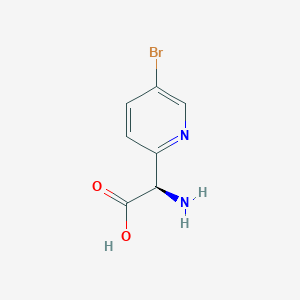
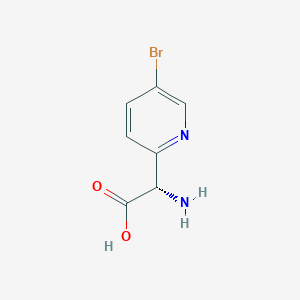
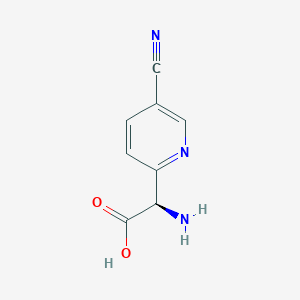
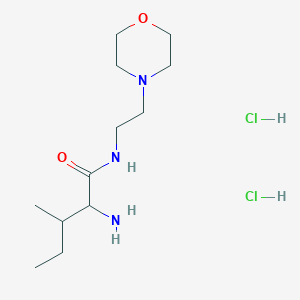
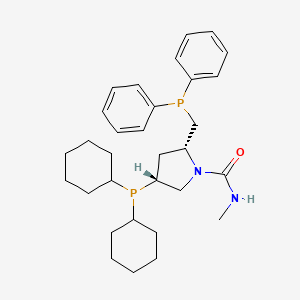
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)
![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
